REACTION_CXSMILES
|
[CH:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)=[O:2].ClCCCl.[Cl:16][S:17](O)(=[O:19])=[O:18].S(Cl)(Cl)=O>>[CH:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([S:17]([Cl:16])(=[O:19])=[O:18])=[CH:9][CH:10]=2)[CH2:5][CH2:4]1)=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
90.4 mmol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
99.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature <25° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water (1.0 L) at a rate which
|
Type
|
CUSTOM
|
Details
|
the internal temperature <25° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 10° C.
|
Type
|
ADDITION
|
Details
|
diluted with heptane (1.0 L)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (6×1 L) until the filtrate pH was 4.5
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
partially dried under vacuum at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |